N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
Description
N-[2-(Dimethylamino)ethyl]-N'-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a complex ethanediamide derivative characterized by:
- Ethanediamide backbone: A central oxamide group (N-C-O-C-N) linking two substituents.
- Dimethylamino groups: One on the ethyl side chain and another on the para-position of the phenyl ring.
- 4-Methylpiperazine moiety: A piperazine ring substituted with a methyl group at the 4-position.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N6O2/c1-24(2)11-10-22-20(28)21(29)23-16-19(27-14-12-26(5)13-15-27)17-6-8-18(9-7-17)25(3)4/h6-9,19H,10-16H2,1-5H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUFQCXUIBYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: Synthesis of N-[2-(Dimethylamino)ethyl]ethanediamide Precursor
Ethylenediamine serves as the starting material. Dimethylation is achieved via Eschweiler-Clarke reaction , where formaldehyde and formic acid act as methylating agents under reflux conditions. The reaction proceeds as follows:
$$
\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \xrightarrow[\text{HCOOH}]{\text{HCHO}} \text{(CH}3\text{)}2\text{N-CH}2\text{CH}2\text{-NH}2
$$
Subsequent acylation with ethyl oxalyl chloride introduces the ethanediamide moiety:
$$
\text{(CH}3\text{)}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{ClCO-COCl} \rightarrow \text{(CH}3\text{)}2\text{N-CH}2\text{CH}2\text{-NH-CO-CO-NH}_2
$$
Purification via recrystallization in ethanol yields the monoamide intermediate.
Fragment 2: Preparation of 2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine
This fragment requires sequential functionalization:
- Suzuki-Miyaura Coupling : Introduce the 4-(dimethylamino)phenyl group to a brominated ethylamine scaffold using palladium catalysis.
- Piperazine Substitution : React the intermediate with 1-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions.
Synthetic Routes to the Target Compound
Route 1: Stepwise Amidation Approach
Step 1 : Activation of Fragment 1
The monoamide intermediate undergoes activation using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane to form a reactive acyl imidazole intermediate.
Step 2 : Coupling with Fragment 2
Fragment 2 is added dropwise to the activated acyl intermediate, facilitated by 4-dimethylaminopyridine (DMAP) as a base. The reaction mixture is stirred at 0–5°C for 24 hours to ensure complete amide bond formation.
Reaction Conditions :
- Solvent: Anhydrous DMF
- Temperature: 0–5°C
- Catalyst: DMAP (10 mol%)
- Yield: 62–68% (HPLC purity >95%)
Route 2: One-Pot Multi-Component Reaction
Inspired by thiazolo[3,2-a]pyrimidine syntheses, this route employs a convergent strategy:
- In-situ Generation of Acyl Chloride : Ethanedioyl chloride is reacted with excess dimethylamine to form the bis-dimethylamide.
- Simultaneous Alkylation : Introduce both amine fragments using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Advantages :
- Reduced purification steps.
- Higher atom economy (78% vs. 65% in Route 1).
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 503.3 [M+H]⁺ (calculated 503.4).
Optimization Challenges and Solutions
Steric Hindrance in Amidation
The bulky 4-methylpiperazine group impedes coupling efficiency. Mitigation strategies include:
Purification Difficulties
Due to polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water gradient achieves >99% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 68% | 74% |
| Reaction Time | 48 hours | 24 hours |
| Purity (HPLC) | 95% | 97% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional distinctions between the target compound and analogs from the evidence:
Pharmacological Implications
- Dimethylamino vs. Methoxy Groups: The target compound’s dimethylamino substituents (electron-donating) may improve solubility and CNS penetration compared to the methoxy group in ’s analog, which is less polar .
- Piperazine Modifications : The 4-methylpiperazine in the target compound offers steric flexibility, whereas 4-benzoyl () or 4-phenyl () substitutions introduce bulkier aromatic groups that could hinder receptor access .
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide, often referred to as a dimethylamine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C24H28N6O4
- Molecular Weight : 464.5169 g/mol
- CAS Number : 40528-28-7
- Structure : The compound features a dimethylamino group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:
- Receptor Binding : The dimethylamino group enhances lipophilicity, allowing better penetration into cell membranes and interaction with receptors such as GPCRs (G-protein coupled receptors).
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit phospholipases, which are critical in cellular signaling pathways. For instance, inhibition of lysosomal phospholipase A2 (PLA2G15) has been observed in related compounds, suggesting a potential pathway for this compound as well .
Pharmacological Effects
Research has shown that dimethylamine derivatives exhibit a range of pharmacological activities:
- Anticancer Activity : A study comparing the activities of various aminoethyl-linked compounds against lung cancer demonstrated significant cytotoxic effects attributed to the structural features similar to those found in our compound .
- Antimicrobial Properties : Dimethylamine derivatives have shown promise in treating bacterial infections, making them valuable candidates for further development in antimicrobial therapy .
Case Studies
- Lung Cancer Studies : In a comparative study involving several dimethylamino compounds, significant inhibition of cancer cell proliferation was noted. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Phospholipidosis Prediction : Research highlighted that cationic amphiphilic drugs like those containing dimethylamine can predict drug-induced phospholipidosis through PLA2G15 inhibition. This suggests that our compound may also exhibit similar predictive capabilities regarding toxicity during drug development .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
